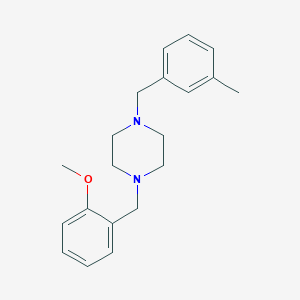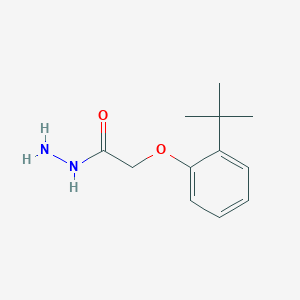
1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, involves specific chemical pathways that ensure the introduction of desired functional groups to the piperazine backbone. A notable example involves the synthesis of related compounds where different methoxybenzyl groups are introduced to the piperazine ring, demonstrating the versatility of synthetic approaches in obtaining variously substituted piperazines with potential cardiotropic activity (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical behavior and biological activity. Studies on similar compounds have shown how variations in substitution patterns on the piperazine ring affect their molecular configuration and, consequently, their physical and chemical properties. For instance, the crystal structure analysis of certain halobenzoyl-4-(2-methoxyphenyl)piperazines has revealed insights into their supramolecular assembly, highlighting the role of hydrogen bonding in dictating the dimensional assembly of these compounds (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that modify their structure and enhance their reactivity. The oxidative removal of N-(4-methoxybenzyl) groups on piperazine derivatives has been explored, showing the feasibility of specific modifications under mild conditions, which is essential for the development of compounds with desired chemical properties (Yamaura et al., 1985).
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)16-19-8-3-4-9-20(19)23-2/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPFFSSGWHDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5669552.png)
![1-{[2'-(hydroxymethyl)biphenyl-2-yl]oxy}-3-piperidin-1-ylpropan-2-ol](/img/structure/B5669567.png)

![3-(2-{1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)-N,N-dimethylpropan-1-amine](/img/structure/B5669574.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5669577.png)

![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5669585.png)

![ethyl [3-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5669603.png)
![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669607.png)

![1-[1-methyl-2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5669614.png)

![2-(2-methoxyethyl)-8-(quinoxalin-6-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669641.png)